Lipophilicity Modulation vs. N-(4-cyclohexylthiazol-2-yl)propionamide
The target compound exhibits a computed XLogP3-AA of 4.2, which is 1.1 log units higher than that of the simpler analog N-(4-cyclohexylthiazol-2-yl)propionamide (XLogP3-AA 3.1) [1][2]. This difference arises from the addition of a 4-methoxyphenethyl group in the target compound. This shift in lipophilicity significantly alters predicted ADME behavior, as optimal oral drug candidates typically require a delicate balance of logP to ensure both aqueous solubility and membrane permeability [3].
| Evidence Dimension | Lipophilicity (Computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | N-(4-cyclohexylthiazol-2-yl)propionamide: XLogP3-AA = 3.1 |
| Quantified Difference | Target is +1.1 log units more lipophilic |
| Conditions | Computed by XLogP3 algorithm (PubChem data) |
Why This Matters
A significant difference in lipophilicity directly impacts a compound's solubility, permeability, and potential for non-specific binding, making the target compound a distinct chemical entity for SAR exploration.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 121171017. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2034400-28-5. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 5141035. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/536736-91-1. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
